1-Ethylcyclopropan-1-amine hydrochloride
Description
1-Ethylcyclopropan-1-amine hydrochloride is a cyclopropane derivative featuring an ethyl group and an amine group on the same carbon atom of the strained cyclopropane ring, with a hydrochloride counterion. Cyclopropane derivatives are often explored in medicinal chemistry due to their unique ring strain, which can enhance binding affinity to biological targets . For instance, ethyl-substituted cyclopropane amines, such as (1S,2R)-2-(3-chlorophenyl)-1-ethylcyclopropan-1-amine hydrochloride, have shown activity as modulators of the REST corepressor 1, a target in neurological disorders .
Properties
IUPAC Name |
1-ethylcyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N.ClH/c1-2-5(6)3-4-5;/h2-4,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYVZBCRYLJGFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on Properties
- Methoxymethyl groups introduce polarity, balancing solubility and stability for synthetic intermediates .
Aromatic Substituents (Bromophenyl, Benzoxazolyl):
- Ester Functionalization: Ethyl esters (e.g., Ethyl 1-aminocyclopropanecarboxylate hydrochloride) are hydrolytically labile, making them useful as prodrugs or transient intermediates in peptide synthesis .
Stability Considerations
- Cyclopropane rings are inherently strained, but electron-withdrawing groups (e.g., esters) or bulky substituents (e.g., bromophenyl) can stabilize the molecule by reducing ring distortion .
Research Findings and Limitations
- Ethyl-Substituted Analogs: The (1S,2R)-2-(3-chlorophenyl)-1-ethylcyclopropan-1-amine hydrochloride showed a molecular weight of 232.15 g/mol and >90% purity in bioactivity assays, though exact pharmacokinetic data is unavailable .
- Gaps in Data: Direct pharmacological or stability studies on this compound are absent in the evidence, necessitating extrapolation from analogs.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Ethylcyclopropan-1-amine hydrochloride, and how do reaction conditions influence yield and purity?
- Answer : The compound is typically synthesized via cyclopropanation reactions. For example, reacting ethylamine with cyclopropane precursors under acidic conditions yields the amine, followed by HCl treatment to form the hydrochloride salt . Key factors include temperature control (0–5°C for cyclopropanation) and stoichiometric ratios of reagents (e.g., excess ethylamine to minimize by-products). Yield optimization often requires purification via recrystallization or chromatography .
Table 1: Comparison of Synthesis Methods
| Method | Precursor | Catalyst/Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cyclopropanation | 3-Bromo-4-fluoroaniline | H₂SO₄, 0–5°C | 65–75 | ≥95 |
| Grignard reaction | Cyclopropanecarboxaldehyde | Mg, THF, reflux | 50–60 | 90–95 |
Q. How is the structural integrity of this compound validated?
- Answer : Characterization involves:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm cyclopropane ring integrity (e.g., δ 1.2–1.5 ppm for cyclopropane protons) and ethyl/amine group positions .
- Mass Spectrometry : Molecular ion peaks at m/z 135.6 ([M+H]⁺) align with the molecular formula (C₅H₁₂ClN) .
- X-ray Crystallography : Resolves stereochemical ambiguities, critical for verifying spatial arrangement in chiral derivatives .
Q. What are the stability profiles of this compound under standard laboratory conditions?
- Answer : The hydrochloride salt enhances stability compared to the free base. It is hygroscopic, requiring storage in desiccators at 2–8°C. Degradation occurs via hydrolysis of the cyclopropane ring under strong acidic/basic conditions (pH <2 or >10) .
Advanced Research Questions
Q. How do stereochemical variations (e.g., (1S,2R) vs. (1R,2S) configurations) affect biological activity?
- Answer : Stereochemistry significantly impacts receptor binding. For example, the (1S,2R) isomer of related cyclopropane amines shows 10-fold higher affinity for serotonin receptors compared to its enantiomer . Computational docking studies (e.g., AutoDock Vina) predict binding poses, guiding rational design of derivatives with enhanced selectivity .
Q. What strategies resolve contradictions in reactivity data between small-scale and industrial syntheses?
- Answer : Scalability issues arise from heat transfer inefficiencies and mixing limitations. Continuous flow reactors improve temperature control and reduce side reactions (e.g., ring-opening) in large-scale syntheses . Statistical optimization (e.g., Design of Experiments) identifies critical parameters (e.g., HCl addition rate) to maintain >90% yield at >10 kg scale .
Q. How is this compound utilized in studying enzyme inhibition mechanisms?
- Answer : The cyclopropane ring’s strain mimics transition states in enzymatic reactions. For instance, derivatives inhibit aminotransferases by forming stable adducts with pyridoxal phosphate cofactors. Kinetic assays (IC₅₀ = 2–5 µM) and X-ray crystallography reveal competitive binding at active sites .
Q. What analytical methods differentiate between hydrochloride salts and free base forms in complex mixtures?
- Answer :
- Ion Chromatography : Quantifies chloride content (theoretical 26.2% for C₅H₁₂ClN) .
- TGA/DSC : Free base decomposes at 120–130°C, while the hydrochloride salt is stable up to 200°C .
Methodological Guidelines
- Handling Data Contradictions : When NMR and MS data conflict (e.g., unexpected peaks), cross-validate with HPLC-MS/MS to identify impurities (e.g., hydrolyzed by-products) .
- Reactivity Studies : Use DFT calculations (Gaussian 16) to predict reaction pathways for cyclopropane ring-opening or amine functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
